2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid, also known as AZD1981 or AZD-1981, is a synthetic compound that acts as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) receptor. [] CRTh2, also known as DP2, is a receptor for prostaglandin D2 (PGD2), a key mediator of allergic inflammation. [] AZD1981 binds to CRTh2, preventing PGD2 from binding and exerting its pro-inflammatory effects. [] As a research tool, AZD1981 is used to study the role of the PGD2/CRTh2 pathway in various inflammatory and allergic diseases.
The synthesis of AZD1981 has been described in detail, highlighting a method that integrates several chemical transformations to achieve the desired compound efficiently. The synthesis involves:
AZD1981 has a complex molecular structure characterized by an indole core fused to various functional groups that enhance its biological activity. Key features include:
The molecular formula for AZD1981 is C17H16ClN3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are integral to its activity .
AZD1981 participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action for AZD1981 involves:
AZD1981 exhibits several important physical and chemical properties:
AZD1981 has several potential applications:
AZD1981 (4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid) functions as a potent and selective antagonist of the CRTh2 receptor (also designated DP2 or PTGDR2), a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). Biochemical characterization reveals that AZD1981 displaces tritium-labeled PGD₂ from human recombinant CRTh2 receptors with high potency (pIC₅₀ = 8.4; IC₅₀ ≈ 4 nM) [1] [9]. Unlike competitive antagonists, AZD1981 exhibits reversible non-competitive binding, evidenced by its inability to be displaced by increasing concentrations of PGD₂ and distinct kinetic profiles in radioligand binding assays [1]. This suggests an allosteric binding mechanism or induction of conformational changes that impair agonist efficacy without directly competing for the orthosteric binding pocket.
The binding is highly selective for CRTh2 over other prostanoid receptors, demonstrating >1000-fold selectivity against the DP1 receptor and negligible activity against a panel of over 340 enzymes, receptors, and ion channels [1] [9]. Cross-species binding analyses confirm activity against guinea pig, dog, and human CRTh2 receptors, though functional responses are absent in mouse, rat, and rabbit cellular systems due to species-specific signaling differences [1]. Recent studies utilizing Förster resonance energy transfer (FRET)-based conformation sensors further elucidate AZD1981's mechanism, demonstrating prolonged receptor dissociation kinetics compared to DP1 receptors, which contributes to sustained receptor inactivation [5].
Table 1: Binding and Functional Pharmacological Profile of AZD1981
Parameter | Value | Assay System | Reference |
---|---|---|---|
Binding IC₅₀ (CRTh2) | 4 nM | ³H-PGD₂ displacement (HEK293 membranes) | [1] [3] |
Functional IC₅₀ (CD11b) | 8.5 - 50 nM | Eosinophil shape change/chemotaxis | [1] [3] |
Selectivity (vs. DP1) | >1000-fold | Radioligand binding | [1] [9] |
Plasma Protein Binding | 97% | Equilibrium dialysis | [3] |
logD₇.₄ | Not reported | Shake-flask method | [1] |
CRTh2 activation by PGD₂ triggers rapid cytoskeletal rearrangements in eosinophils, manifesting as shape change (transition from spherical to polarized morphology) and upregulation of adhesion molecules like CD11b/CD18 (Mac-1). These events are critical for eosinophil adhesion to vascular endothelium and subsequent tissue migration. AZD1981 potently inhibits PGD₂-induced shape change in human eosinophils (IC₅₀ ≈ 8.5–50 nM), an effect consistent across different CRTh2 agonists, including DK-PGD₂ and 15(S)-15-methyl-PGD₂ [1] [6]. The compound also suppresses CD11b upregulation with similar potency, confirming its blockade of early activation events essential for eosinophil recruitment [1].
Beyond in vitro models, AZD1981 demonstrates efficacy in inhibiting chemotaxis. In purified human eosinophils, AZD1981 attenuates migration toward PGD₂ or the selective CRTh2 agonist DK-PGD₂ [1]. Furthermore, ex vivo studies using whole blood from allergic donors show AZD1981 inhibits eosinophil shape change induced by endogenous PGD₂ released during IgE-mediated mast cell degranulation, highlighting physiological relevance [1]. In guinea pig models—a responsive species—AZD1981 significantly reduces PGD₂-dependent eosinophil emigration from bone marrow, a key site of eosinophilopoiesis and release into circulation [1] [9]. This indicates AZD1981 can disrupt systemic eosinophil trafficking, not just local tissue migration.
The mechanism involves interference with Gᵢ-dependent signaling. CRTh2 couples to Gᵢ proteins, leading to reduced intracellular cAMP and increased calcium mobilization upon activation. AZD1981 blocks PGD₂-induced GTPγS binding (a marker of G-protein activation) and calcium flux in eosinophils, thereby preventing downstream effector functions [1] [10]. Eosinophil cytokine release (e.g., IL-4, IL-13) relies on vesicular transport via piecemeal degranulation, a process potentiated by CRTh2-mediated calcium signaling. By inhibiting this initial activation, AZD1981 indirectly suppresses cytokine secretion [10].
Table 2: Inhibition of Eosinophil Functions by AZD1981
Functional Response | IC₅₀ (nM) | Stimulus | Experimental System |
---|---|---|---|
Shape Change | 8.5 | DK-PGD₂ (10 nM) | Human purified eosinophils |
CD11b Upregulation | 12 | PGD₂ (30 nM) | Human whole blood |
Chemotaxis | 50 | DK-PGD₂ (100 nM) | Human eosinophil migration |
Bone Marrow Emigration | ~100* | PGD₂ infusion | Guinea pig model |
*Estimated from in vivo dose-response data [1] [9].
CRTh2 is highly expressed on a subset of CD4⁺ T helper 2 (Th2) lymphocytes and CD8⁺ Tc2 cells pivotal in type 2 inflammation. AZD1981 effectively inhibits PGD₂-directed chemotaxis of human Th2 cells (IC₅₀ ≈ 50 nM), comparable to its potency in eosinophils [1] [8]. This blockade impairs the accumulation of Th2 cells at inflammatory sites, as evidenced by reduced migration in transwell assays and attenuated recruitment in preclinical models of allergic inflammation [1].
Beyond chemotaxis, AZD1981 disrupts cytokine production by Th2 cells and ILC2s. In vitro, pretreatment with AZD1981 suppresses PGD₂-induced secretion of IL-4, IL-5, and IL-13 from human Th2 cells and ILC2s [8] [10]. This occurs via inhibition of CRTh2-mediated activation of nuclear factor κB (NF-κB) and nuclear factor of activated T cells (NFAT) transcription factors, which are critical for cytokine gene expression [8]. Importantly, AZD1981 also delays apoptosis in Th2 cells—a known effect of CRTh2 activation—potentially reducing the pool of inflammatory cells in tissues [1] [9].
The combined effects on recruitment, activation, and survival create a multi-faceted anti-inflammatory profile. In human asthma tissues characterized by type 2 inflammation, CRTh2⁺ cells correlate with disease severity. AZD1981’s ability to target these cells is mechanistically supported by phase II studies in allergic asthmatics, where treatment improved Asthma Control Questionnaire (ACQ-5) scores, particularly in atopic patients, despite limited effects on lung function [4] [8]. This suggests that clinical benefits in responsive populations may stem from disrupted Th2 cell trafficking and cytokine production within airways.
Table 3: Effects of AZD1981 on Th2 Lymphocyte and Innate Lymphoid Cell Functions
Cellular Process | Effect of AZD1981 | Key Cytokines/Chemokines Affected |
---|---|---|
Chemotaxis | Inhibition (IC₅₀ ~50 nM) | Reduced recruitment to PGD₂ gradients |
Cytokine Secretion | Suppression of IL-4, IL-5, IL-13 release | ↓ IL-4, ↓IL-5, ↓IL-13 |
Cell Survival | Reversal of PGD₂-delayed apoptosis | Normalized apoptosis kinetics |
Intracellular Signaling | Blockade of Ca²⁺ flux, NF-κB/NFAT activation | Impaired transcriptional activity |
Compounds Mentioned in Article
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4